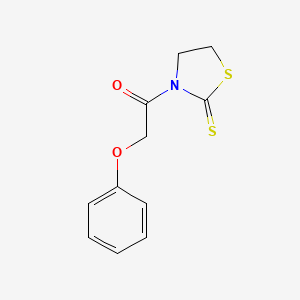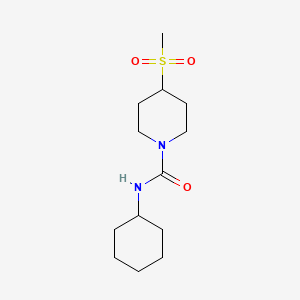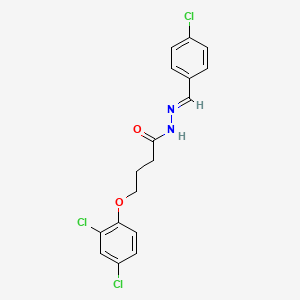
2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a phenoxy group attached to a thiazolidine ring, which is further substituted with a sulfanylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of phenoxyacetic acid with thiazolidine derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Thiazolidine derivatives
Phenoxyacetic acid derivatives
Sulfanylidene-containing compounds
Uniqueness: 2-Phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock new possibilities and enhance its utility.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-phenoxy-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFENUEPNCLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)
![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)
![1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2991407.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2991409.png)

![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)
![2-{[1-(3-bromobenzoyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2991414.png)
![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2991415.png)


![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)
